![molecular formula C29H38O11 B1240005 (22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione CAS No. 61251-97-6](/img/structure/B1240005.png)
(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione
Übersicht
Beschreibung
(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione is a bioactive compound isolated from Brazilian green propolis, a resinous substance produced by honeybees (Apis mellifera) from plant exudates, bee wax, and secretions . Propolis is known for its therapeutic properties and is used as a food supplement . This compound has been studied for its potential neurotrophic and neuroprotective effects, as well as its hypoglycemic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione is typically isolated from Brazilian green propolis through extraction methods. The preparation involves the use of solvents such as ethanol or methanol to extract the bioactive compounds from propolis . The extract is then subjected to chromatographic techniques to isolate baccharin .
Industrial Production Methods: Industrial production of baccharin involves large-scale extraction processes using similar solvents and chromatographic techniques. The process is optimized to ensure high yield and purity of baccharin .
Analyse Chemischer Reaktionen
Types of Reactions: (22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in baccharin.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione has a wide range of scientific research applications:
Wirkmechanismus
(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione exerts its effects through several molecular targets and pathways:
Neurotrophic Effects: this compound activates the nerve growth factor high-affinity receptor, trkA, and downstream signaling pathways such as PI3K/Akt and MAPK/ERK.
Hypoglycemic Effects: this compound acts as a ligand for peroxisome proliferator-activated receptor gamma, promoting adipocyte differentiation and improving glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione is unique compared to other similar compounds due to its specific bioactive properties:
Artepillin C: Another compound from Brazilian green propolis, known for its anticancer and anti-inflammatory effects.
Drupanin: A compound with similar neuroprotective properties but different molecular targets.
Caffeic Acid: Known for its antioxidant properties, but lacks the neurotrophic effects of baccharin.
This compound stands out due to its combined neurotrophic and hypoglycemic effects, making it a versatile compound for various scientific and medical applications .
Eigenschaften
IUPAC Name |
(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O11/c1-15(30)16-7-5-6-8-20(32)37-18-11-19-29(14-36-29)27(18,4)28(10-9-25(2)21(39-25)22(28)38-19)13-35-24(33)23-26(3,40-23)17(31)12-34-16/h5-8,15-19,21-23,30-31H,9-14H2,1-4H3/b7-5?,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBITFNXKQHKLI-LERWJUDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C=CC=CC(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C=C/C=C/C(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does baccharin exert its anti-diabetic effects?
A1: Baccharin improves blood glucose levels in diabetic ob/ob mice by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand. [] This activation enhances adipocyte differentiation, increasing glucose uptake and improving glucose metabolism. []
Q2: Can you elaborate on baccharin's role in adipocyte differentiation?
A2: Baccharin promotes adipocyte differentiation by increasing lipid accumulation, cellular triglyceride levels, glycerol-3-phosphate dehydrogenase activity, and glucose uptake in mouse 3T3-L1 preadipocytes. [] This is accompanied by increased mRNA expression of PPARγ and its target genes, ultimately leading to enhanced PPARγ-dependent luciferase activity. []
Q3: How does baccharin contribute to cancer cell death?
A3: Baccharin induces apoptosis in several tumor cell lines. [] This apoptotic event is characterized by morphological changes and nucleosomal DNA fragmentation. []
Q4: How does baccharin interact with bacterial cells?
A4: Baccharin exhibits bacteriostatic activity against Porphyromonas gingivalis. [] It targets the bacterial membrane, leading to the formation of aberrant membrane blebs. []
Q5: What is the molecular formula and weight of baccharin?
A5: Baccharin's molecular formula is C21H22O4 and its molecular weight is 342.4 g/mol.
Q6: Is there any spectroscopic data available for baccharin?
A6: Spectroscopic data, such as NMR and IR spectra, for baccharin can be found in scientific literature dedicated to natural product isolation and characterization. Specific databases like the Human Metabolome Database (HMDB) might also offer spectroscopic information.
Q7: How does the presence of the prenyl group in baccharin impact its activity?
A7: The prenyl group plays a crucial role in baccharin's activity. Studies on prenylflavonoids, structurally similar to baccharin, indicate that the catechol group of the B ring and the two prenyl groups attached to the flavanone skeleton are essential for inhibiting the formation of advanced glycation end products (AGEs). []
Q8: Are there any studies exploring the SAR of baccharin derivatives?
A8: Yes, research has explored the synthesis of non-prenyl analogues of baccharin as selective and potent inhibitors for aldo-keto reductase 1C3. [] These studies provide valuable insights into the structural features essential for baccharin's activity and selectivity.
Q9: What is known about the absorption and metabolism of baccharin in humans?
A9: Following oral administration of Brazilian green propolis, baccharin is primarily detected in plasma as a phenolic glucuronide conjugate (88.2%). [] This suggests that baccharin undergoes extensive first-pass metabolism, likely involving conjugation reactions.
Q10: What in vitro models have been used to study baccharin's effects?
A10: Baccharin's effects have been studied in various in vitro models, including:
- Mouse 3T3-L1 preadipocytes to assess adipocyte differentiation. []
- V79 cells to determine genotoxic and antigenotoxic activities. []
- Human tumor cell lines to evaluate cell growth inhibitory effects and apoptosis induction. [, ]
- Porphyromonas gingivalis to investigate antibacterial activity. []
- Human TRPA1-expressing cells to examine its effects on TRPA1 channels. []
- PC12 cells to explore its neurotrophic potential. []
Q11: What in vivo models have been used to study baccharin's effects?
A11: Baccharin's effects have been investigated in several in vivo models, including:
- Diabetic ob/ob mice to assess its hypoglycemic effect. []
- Mice allografted with sarcoma S-180 to examine its tumoricidal activity. []
- Male Swiss mice to investigate its antigenotoxic effects against doxorubicin and methyl methanesulfonate. []
- Rats to study the metabolic pathways of cinnamic acid derivatives. []
- Hairless mice to evaluate its potential against UV irradiation-induced oxidative stress in skin. []
- Male BALB/c mice to assess its immunomodulatory effects on macrophages. []
- Rats to study its intestinal anti-inflammatory activity in a TNBS-induced colitis model. []
- Guinea pigs to investigate its effects on lipid metabolism in a hypercholesterolemic model. []
Q12: What analytical methods are commonly used to quantify baccharin?
A12: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with various detectors, such as UV or mass spectrometry (MS), is frequently employed to quantify baccharin in various matrices, including propolis extracts and biological samples. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


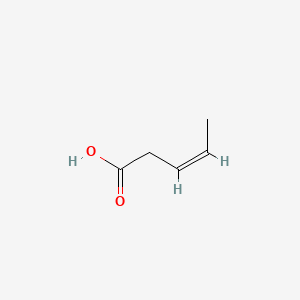

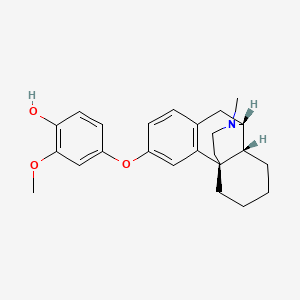
![[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1239931.png)
![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)
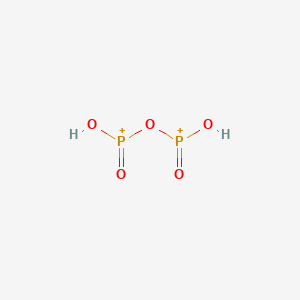

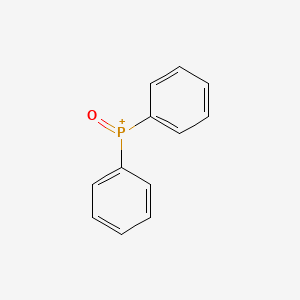
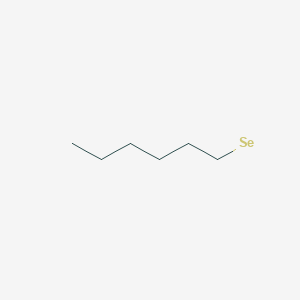
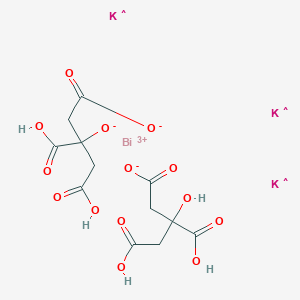


![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1239945.png)
